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Compound of Interest

Compound Name: S-Phenyl thioacetate

Cat. No.: B1202374

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate, a thioester compound, serves as a valuable reagent in organic
synthesis and as a substrate in biochemical assays. Its unique reactivity, characterized by the
thioester linkage, makes it a subject of interest for studying reaction mechanisms and enzyme
kinetics. This technical guide provides a comprehensive overview of the core chemical
properties and structural features of S-Phenyl thioacetate, presented with clarity and detail for
the scientific community.

Chemical Properties

S-Phenyl thioacetate is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly
soluble in water but demonstrates good solubility in organic solvents.[1][2] The compound is
known to be susceptible to hydrolysis and nucleophilic attack, a key aspect of its chemical
reactivity.[1]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of S-Phenyl
thioacetate.
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Property Value Reference(s)
Molecular Formula CsHsOS [2][3]
Molecular Weight 152.21 g/mol [3]

Boiling Point 99-100 °C at 6 mmHg

Density 1.124 g/mL at 25 °C

Refractive Index (n20/D) 1.57

Flash Point 79 °C (closed cup)

Storage Temperature 2-8°C

Chemical Structure

The structure of S-Phenyl thioacetate features a phenyl group attached to a sulfur atom,

which is in turn bonded to an acetyl group. This arrangement constitutes a thioester functional

group. Computational studies using density functional theory (DFT) have identified two

conformers: a more stable syn form, where the carbonyl group is on the same side as the

phenyl ring, and an anti form.[4] The energy difference between these conformers is

approximately 1.63 kcal/mol.[4]
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Caption: Chemical structure of S-Phenyl thioacetate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of S-Phenyl
thioacetate.

'H NMR Spectroscopy

The proton NMR spectrum of S-Phenyl thioacetate exhibits characteristic signals for the
aromatic protons of the phenyl group and the methyl protons of the acetyl group.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.4 m 5H
(CeH5s)
Methyl protons (-
~2.4 S 3H VP (

COCHs3)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and
instrument used. The values presented are typical.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment

~196 Carbonyl carbon (C=0)

~134 Aromatic carbon (C-S)

~129 Aromatic carbons (ortho, meta)
~128 Aromatic carbon (para)

~30 Methyl carbon (-CHs)

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques
are recommended.

Infrared (IR) Spectroscopy

The IR spectrum of S-Phenyl thioacetate shows characteristic absorption bands for its
functional groups.[5] A detailed analysis based on DFT calculations has been performed to

assign the vibrational frequencies.[4]
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Wavenumber (cm~?) Intensity Assignment

~3060 Weak Aromatic C-H stretch
~1710 Strong C=0 stretch (thioester)
~1580, 1480, 1440 Medium-Weak Aromatic C=C stretches
~1120 Strong C-S stretch

~960 Medium C-C stretch

Mass Spectrometry

The mass spectrum of S-Phenyl thioacetate provides information about its molecular weight
and fragmentation pattern.

m/z Relative Intensity Possible Fragment lon
152 M+ [CsHsOS]* (Molecular ion)
110 [CeHsS]*

77 [CeHs]*

43 Base Peak [CHsCOJ*

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of S-Phenyl thioacetate was
not found in the immediate search, general methods for the synthesis of thioesters are well-
established.

General Synthesis of S-Aryl Thioacetates

A common method for the synthesis of S-aryl thioacetates involves the acylation of a
corresponding thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

e Thiophenol
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» Acetyl chloride or Acetic anhydride

e Asuitable base (e.qg., pyridine or triethylamine)

e Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure (General Outline):

» Dissolve thiophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or
argon).

e Add a suitable base to the solution.

e Cool the mixture in an ice bath.

o Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.

 Allow the reaction to stir at room temperature and monitor its progress by thin-layer
chromatography (TLC).

o Upon completion, quench the reaction with water or a dilute aqueous acid solution.

» Extract the product with an organic solvent.

e Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., NazSOa or
MgSOa), and filter.

* Remove the solvent under reduced pressure.

 Purify the crude product by distillation or column chromatography.
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Caption: General workflow for the synthesis of S-Phenyl thioacetate.

Reactivity and Analysis

S-Phenyl thioacetate is a useful substrate for measuring the activity of esterases.[6] Its
hydrolysis can be monitored spectrophotometrically. The reactivity of thioesters with various
nucleophiles has been studied, highlighting their susceptibility to nucleophilic acyl substitution.

General Protocol for Hydrolysis Study:

o Prepare a stock solution of S-Phenyl thioacetate in a suitable organic solvent (e.qg.,

acetonitrile).
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e Prepare buffer solutions at various pH values.

« Initiate the hydrolysis reaction by adding a small aliquot of the S-Phenyl thioacetate stock
solution to the buffer.

» Monitor the reaction progress by observing the change in absorbance at a specific
wavelength using a UV-Vis spectrophotometer.

e The rate of hydrolysis can be determined by analyzing the kinetic data.

Biological Activity

Currently, there is no specific information available linking S-Phenyl thioacetate to a defined
signaling pathway. Its primary use in a biological context is as a substrate for enzymatic
assays, particularly for esterases.[6]

Conclusion

S-Phenyl thioacetate is a well-characterized compound with established chemical and
physical properties. Its synthesis is achievable through standard organic chemistry methods,
and its reactivity makes it a valuable tool for both synthetic and analytical applications. The
spectroscopic data provide a clear signature for its identification and structural elucidation. This
guide serves as a foundational resource for researchers and professionals working with this
versatile thioester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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